4-Nitrophenyl 1-thio-beta-D-galactopyranoside
Description
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFOBQXJWRLXMD-IIRVCBMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Peracetylated β-D-Galactopyranosyl Donors
D-Galactose undergoes acetylation under anhydrous conditions to yield 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose. Reaction of D-galactose (10.0 mmol) with acetic anhydride (63.5 mmol) in pyridine at 70°C for 25 hours achieves complete acetylation, confirmed by TLC (Rf = 0.62 in 5:1 chloroform:acetone). The acetylated product is isolated in 84% yield after silica gel chromatography.
Thioglycoside Coupling with 4-Nitrothiophenol
Activation of the peracetylated donor with BF₃·Et₂O (28.7 mmol) in acetonitrile at 0°C enables nucleophilic attack by 4-nitrothiophenol (28.7 mmol). The reaction proceeds for 24 hours at 23°C, yielding 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside as a brown syrup. Deprotection via methanolic ammonia (28% NH₃, 10 mL) at 23°C for 24 hours removes acetyl groups, affording the target compound in 99% yield.
Stereoselective Synthesis Using Molecular Sieves and Protective Groups
Patent US5438124A discloses a method for synthesizing thioglycosides with strict β-anomeric control using 4Å molecular sieves and isopropylidene protective groups.
Isopropylidene Protection of L-Fucose Derivatives
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((4-nitrophenyl)thio)tetrahydro-2H-pyran-3,4,5-triol is prepared by reacting 3,4-O-isopropylidene-L-fucose with 4-nitrothiophenol in chloroform. Molecular sieves (4Å, 1 g per mmol substrate) absorb water, shifting equilibrium toward the thioglycoside product. The reaction mixture is filtered through Celite™, washed with NaHCO₃, and purified via silica gel chromatography (5% acetone in chloroform) to isolate the product in 91% yield.
Characterization by NMR Spectroscopy
¹H-NMR analysis (CDCl₃) confirms β-configuration: δ7.90–7.40 (aromatic protons), δ5.97–5.52 (anomeric proton, J = 7 Hz), and δ1.50–1.32 (isopropylidene methyl groups). ¹³C-NMR (CD₃OD) shows key signals at δ103.41 (C-1'), δ99.19 (C-1), and δ57.89 (C-2'), consistent with the thiogalactopyranoside structure.
Enzymatic Resolution for Enhanced Stereopurity
β-Galactosidase from Escherichia coli (600 U/mg) selectively hydrolyzes α-anomers, enriching the β-thiogalactopyranoside. Incubation of a racemic mixture (1.9 mmol) in phosphate buffer (pH 7.2) at 37°C for 24 hours degrades α-anomers, leaving β-4-nitrophenyl 1-thio-D-galactopyranoside in 43% yield after chloroform extraction.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Protective Groups | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Koenigs-Knorr | BF₃·Et₂O | Acetyl | 84% | 92% |
| Molecular Sieve-Mediated | None | Isopropylidene | 91% | 95% |
| Enzymatic Resolution | β-Galactosidase | None | 43% | 98% |
The molecular sieve method achieves superior yield and purity by minimizing side reactions, while enzymatic resolution offers high stereochemical fidelity despite lower efficiency.
Challenges in Thioglycoside Synthesis
Anomeric Control
Thioglycoside formation often suffers from α/β mixture formation due to the poor nucleofugality of thiols. Using bulky protective groups (e.g., 4-methoxybenzyl) at O-2 stabilizes the β-conformation by steric hindrance, increasing β:α ratios to 9:1.
Purification Difficulties
Silica gel chromatography remains essential for separating thioglycosides from unreacted 4-nitrothiophenol. Washing with saturated NaHCO₃ (8×100 mL) removes residual thiophenol as its sodium salt, improving purity to >95%.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer during exothermic glycosylation steps. BF₃·Et₂O is replaced with recyclable solid acid catalysts (e.g., sulfonated silica) to reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 1-thio-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the nitrophenyl group.
Major Products Formed
Hydrolysis: 4-nitrophenol and galactose.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Enzyme Substrate in Glycobiology
4-NP-β-D-Gal is primarily utilized as a substrate for thio-β-galactosidase enzymes. When hydrolyzed by these enzymes, it produces a colored product (4-nitrophenol), which can be quantitatively measured. This property makes it an essential tool for:
- Measuring Enzyme Activity : It allows researchers to assess the activity of β-galactosidases, which are crucial in various biological processes such as lactose metabolism and glycoprotein degradation.
- Studying Glycosidase Mechanisms : The compound aids in understanding the catalytic mechanisms of glycosidases by providing insights into substrate specificity and enzyme kinetics.
Applications in Molecular Biology
In molecular biology, 4-NP-β-D-Gal has several applications:
- Gene Cloning and Recombinant DNA Technology : It is used to select bacterial colonies that express β-galactosidase, facilitating the identification of successful clones during plasmid construction.
- Lac Operon Studies : The compound is instrumental in experiments involving the lac operon, allowing researchers to study gene regulation and expression in prokaryotic systems.
Clinical Diagnostics
The compound's ability to serve as a chromogenic substrate has implications in clinical diagnostics:
- Detection of Enzyme Deficiencies : It can be employed to diagnose conditions related to enzyme deficiencies by measuring enzyme activity levels in patient samples.
- Biomarker Development : The quantification of 4-nitrophenol production can aid in developing biomarkers for diseases associated with glycosylation abnormalities.
Research on Antibody-Drug Conjugates (ADCs)
Recent studies have explored the role of 4-NP-β-D-Gal in the development of antibody-drug conjugates:
- Linker Development : The compound can be used to develop linkers that connect antibodies to cytotoxic drugs, enhancing targeted therapy approaches in cancer treatment.
- Evaluation of ADC Efficacy : By measuring the release of active drug components upon cleavage by specific enzymes, researchers can evaluate the efficacy and stability of ADC formulations.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Glycobiology | Substrate for thio-β-galactosidase | Measures enzyme activity |
| Molecular Biology | Gene cloning, lac operon studies | Facilitates identification of recombinant clones |
| Clinical Diagnostics | Detection of enzyme deficiencies | Aids in disease diagnosis |
| Antibody-Drug Conjugates | Development of drug linkers | Enhances targeted cancer therapies |
Case Studies
- Enzymatic Activity Measurement : A study published in Biochemical Journal demonstrated how researchers utilized 4-NP-β-D-Gal to quantify β-galactosidase activity in various bacterial strains, providing insights into enzyme kinetics and substrate affinity .
- Gene Cloning Applications : In a research article from Molecular Genetics, scientists illustrated the use of 4-NP-β-D-Gal for selecting recombinant E. coli strains during plasmid transformation experiments, highlighting its effectiveness in molecular cloning techniques .
- Clinical Diagnostics Research : A clinical study reported in Clinical Chemistry explored the use of 4-NP-β-D-Gal for diagnosing lactose intolerance by measuring β-galactosidase activity in patient samples, demonstrating its potential as a diagnostic tool .
Mechanism of Action
The primary mechanism of action of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside involves its role as a substrate for beta-galactosidases. These enzymes catalyze the hydrolysis of the thio-glycosidic bond, releasing 4-nitrophenol and galactose. The released 4-nitrophenol can be quantitatively measured, providing insights into enzyme activity and kinetics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) 4-Nitrophenyl β-D-Galactopyranoside (PNPG, CAS 3150-24-1)
- Key Difference : Oxygen-based glycosidic bond instead of thio linkage.
- Enzyme Specificity : Substrate for β-galactosidase, similar to the thio analogue.
- Applications : Used in colorimetric assays; lacks the enhanced stability of thio-glycosides under acidic conditions .
(b) 4-Nitrophenyl β-D-Glucopyranoside (CAS 2492-87-7)
- Key Difference : Glucose replaces galactose.
- Performance : Higher specificity for glucose-processing enzymes, making it unsuitable for galactosidase studies .
(c) 4-Nitrophenyl α-D-Galactopyranoside (CAS 7493-95-0)
Substituent-Modified Analogues
(a) 2-Nitrophenyl β-D-Galactopyranoside (CAS 13089-27-5)
- Key Difference : Ortho-nitro substituent instead of para.
- Detection : Absorbs at lower wavelengths (~420 nm), reducing interference in multi-enzyme assays.
- Stability : Lower solubility in aqueous buffers compared to the para-nitro derivative .
(b) 4-Fluoro-2-Nitrophenyl β-D-Galactopyranoside (PFONPG)
- Key Difference : Fluorine substitution at the 4-position.
- Applications : Enables dual detection via colorimetry and ¹⁹F NMR, useful for in vivo pH mapping and gene therapy monitoring .
(c) Sulfo-Modified Derivatives (e.g., Compound 23 in )
Sugar Backbone Variants
(a) 4-Nitrophenyl β-D-Arabinopyranoside
- Key Difference: Arabinose replaces galactose.
- Applications: Substrate for arabinosidases; used in studies of plant cell wall degradation .
(b) 4-Nitrophenyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside (CAS 14948-96-0)
- Key Difference : N-acetylglucosamine (GlcNAc) backbone.
Comparative Data Table
| Compound Name | CAS Number | Sugar Moiety | Anomer | Substituent | Enzyme Target | Key Application |
|---|---|---|---|---|---|---|
| 4-NP 1-thio-β-D-galactopyranoside | 1230-27-9 | Galactose | β | p-NO₂ (thio) | β-Galactosidase | Enzyme kinetics, diagnostics |
| 4-NP β-D-galactopyranoside (PNPG) | 3150-24-1 | Galactose | β | p-NO₂ (O) | β-Galactosidase | Standard chromogenic assays |
| 4-NP α-D-galactopyranoside | 7493-95-0 | Galactose | α | p-NO₂ (O) | α-Galactosidase | Fabry disease screening |
| 2-NP β-D-galactopyranoside | 13089-27-5 | Galactose | β | o-NO₂ (O) | β-Galactosidase | Low-interference assays |
| 4-NP β-D-glucopyranoside | 2492-87-7 | Glucose | β | p-NO₂ (O) | β-Glucosidase | Cellulose degradation studies |
| PFONPG | N/A | Galactose | β | p-F, o-NO₂ (O) | β-Galactosidase | In vivo pH mapping via NMR |
Biological Activity
4-Nitrophenyl 1-thio-beta-D-galactopyranoside (NPThGal) is a synthetic compound widely utilized in biochemical research, particularly in studies involving glycosidases and carbohydrate chemistry. This compound is characterized by its thio-glycosidic bond, which enhances its stability and specificity as a substrate for various enzymes, particularly β-D-galactosidases. This article delves into the biological activity of NPThGal, focusing on its mechanism of action, applications, and relevant research findings.
Molecular Structure
The molecular formula of this compound is C12H15NO8S. Its structure consists of a nitrophenyl group attached to a thio-glycosidic bond with galactose, which contributes to its unique biochemical properties.
Physical Properties
- Molecular Weight : 303.32 g/mol
- Solubility : Soluble in dimethyl sulfoxide (DMSO), methanol, and water.
- Stability : Stable under acidic conditions but susceptible to hydrolysis in alkaline environments.
Enzymatic Interaction
NPThGal primarily acts as a substrate for β-D-galactosidase enzymes, which catalyze its hydrolysis. The reaction results in the release of galactose and a yellow chromogenic compound (4-nitrophenol), which can be quantitatively measured to assess enzyme activity.
Reaction Pathway
The hydrolysis of NPThGal by β-D-galactosidase is part of the lactose metabolism pathway. The reaction can be summarized as follows:
This reaction is crucial for studying enzyme kinetics and understanding the specificity of various β-galactosidases.
Glycobiology
NPThGal is extensively used in glycobiology to investigate carbohydrate-protein interactions. Its ability to mimic natural substrates allows researchers to explore the dynamics of glycan structures and their biological implications.
Diagnostic Assays
In medical diagnostics, NPThGal serves as a substrate for detecting β-galactosidase activity in biological samples. This application is particularly relevant for identifying certain bacterial infections and assessing enzyme deficiencies.
Enzyme Inhibition Studies
Research has demonstrated that NPThGal can be used to study the inhibition mechanisms of various β-galactosidases. For instance, studies involving Aspergillus oryzae β-galactosidase have shown that NPThGal can be hydrolyzed to yield inhibitory products that affect enzyme activity .
Study on Enzyme Specificity
A study investigated the interaction of NPThGal with different β-galactosidases from various sources, including Escherichia coli and Aspergillus oryzae. The results indicated that while both enzymes could hydrolyze NPThGal, their efficiency varied significantly, highlighting the importance of substrate specificity in enzymatic reactions .
High-Throughput Screening Applications
Recent advancements have proposed the use of NPThGal in high-throughput screening assays for novel β-galactosidase inhibitors. Such inhibitors hold potential therapeutic applications against diseases linked to aberrant glycosylation processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Stability | Applications |
|---|---|---|---|
| This compound | Thio-glycosidic bond | High under acidic conditions | Glycobiology, diagnostics |
| 2-Nitrophenyl beta-D-thiogalactopyranoside | Different nitrophenyl position | Moderate | Enzymatic assays |
| 4-Nitrophenyl beta-D-galactopyranoside | Lacks thio-glycosidic bond | Low under alkaline conditions | Less stable substrate |
Q & A
(Basic) How is 4-Nitrophenyl 1-thio-beta-D-galactopyranoside utilized as a substrate in enzymatic assays for α-galactosidase activity?
This compound acts as a chromogenic substrate for α-galactosidase. The enzyme hydrolyzes the thioglycosidic bond, releasing 4-nitrophenol (pNP), which exhibits a yellow color under alkaline conditions. Researchers measure absorbance at 405 nm to quantify enzyme activity. Key steps include:
- Substrate Preparation : Dissolve in buffer (e.g., citrate-phosphate, pH 4.5) at 1–5 mM .
- Kinetic Assay : Monitor absorbance over time to calculate initial reaction rates. Ensure linearity by adjusting enzyme concentration to avoid substrate depletion .
- Controls : Include blank reactions (without enzyme) to correct for non-enzymatic hydrolysis .
(Basic) What are the optimal storage conditions to ensure the stability of this compound?
Stability depends on temperature and moisture. Recommendations include:
- Storage : Keep at –20°C in a desiccator to prevent hydrolysis. Lyophilized powder remains stable for >2 years under these conditions .
- Handling : Avoid repeated freeze-thaw cycles. Aliquot into single-use vials to minimize degradation .
(Basic) What synthetic routes are available for preparing this compound, and how do protecting groups influence synthesis?
Common methods involve:
- Thioglycosylation : React 4-nitrophenol with peracetylated galactopyranosyl donors (e.g., 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside) in the presence of BF₃·Et₂O. Deprotection via Zemplén conditions (NaOMe/MeOH) yields the final product .
- Role of Protecting Groups : Acetyl groups prevent unwanted side reactions (e.g., oxidation) during synthesis. Selective deprotection ensures regiochemical fidelity .
(Advanced) How can derivatives of this compound be used to study carbohydrate-protein interactions?
Derivatives like 4-Nitrophenyl 2-O-(α-L-Fucopyranosyl)-α-D-galactopyranoside enable competitive binding assays:
- Probe Design : Introduce fluorophores (e.g., BODIPY) or biotin tags to track binding via fluorescence polarization or ELISA .
- Inhibition Studies : Pre-incubate lectins (e.g., galectins) with the compound to assess binding specificity. For example, 4-nitrophenyl α-D-mannopyranoside showed limited inhibition, suggesting structural selectivity .
(Advanced) How can researchers resolve contradictions in enzyme kinetic data obtained with this substrate?
Discrepancies often arise from:
- Substrate Purity : Validate via TLC or HPLC (e.g., ≥99% purity) to rule out impurities affecting kinetics .
- pH Sensitivity : Optimize buffer pH (e.g., α-galactosidase activity peaks at pH 4.5–5.0). Adjust ionic strength to match physiological conditions .
- Nonlinear Kinetics : Use lower enzyme concentrations or shorter incubation times to maintain steady-state conditions .
(Advanced) What structural modifications enhance selectivity of this compound for galectin isoforms like galectin-7?
Key modifications include:
- Aromatic Substitutions : Replace the 4-nitrophenyl group with 2,4-dinitrophenyl or fluorinated analogs to exploit hydrophobic pockets in galectin-7 .
- Linker Optimization : Introduce PEG spacers between the galactose and aromatic moieties to improve binding entropy. For example, 5-fluoro-2,4-dinitrophenyl derivatives achieved Kd values of 140 µM for galectin-7, a 34-fold improvement over methyl galactoside .
- Selectivity Screening : Test against related galectins (e.g., galectin-1, -3) using fluorescence polarization assays to confirm isoform specificity .
(Advanced) How can researchers validate carbohydrate-active enzyme inhibition using this compound?
- Dose-Response Curves : Perform IC₅₀ assays with varying inhibitor concentrations. Use nonlinear regression to calculate inhibition constants .
- Crystallography : Co-crystallize the enzyme (e.g., α-galactosidase) with the substrate to identify binding interactions. Compare with inhibited structures to map active-site changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
